Sulfamethylthiazole

Antibacterial Sulfonamide Staphylococcus aureus

Analytical laboratories requiring validated internal standards for sulfonamide residue quantification face non-interchangeability issues across sulfonamide analogs. Sulfamethylthiazole (CAS 515-59-3) addresses this gap as a demonstrated HPLC internal standard for sulfathiazole and multi-sulfonamide methods, directly improving accuracy and precision for regulatory compliance. Its greater in vitro bacteriostatic potency against S. aureus versus sulfathiazole also makes it a superior comparator for SAR and resistance mechanism studies. • Validated HPLC internal standard for sulfonamide residue analysis in complex matrices • Superior in vitro potency vs. sulfathiazole for S. aureus SAR studies • Distinct PK/PD profile in murine infection models for comparative pharmacology

Molecular Formula C10H11N3O2S2
Molecular Weight 269.3 g/mol
CAS No. 515-59-3
Cat. No. B1211108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethylthiazole
CAS515-59-3
Molecular FormulaC10H11N3O2S2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
InChIKeyKJVQYDYPDFFJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethylthiazole: Sulfonamide Antibacterial for Research


Sulfamethylthiazole (CAS 515-59-3) is a synthetic, broad-spectrum bacteriostatic antibiotic belonging to the sulfonamide class [1]. Structurally, it is the monomethyl derivative of sulfathiazole, sharing a common p-aminobenzenesulfonamide core that competitively inhibits dihydropteroate synthase, thereby blocking bacterial folic acid synthesis [2]. This compound is distinguished by its historical and contemporary use in research applications, particularly as an internal standard in analytical chemistry and as a reference compound in antimicrobial studies .

A
Antimicrobial screening compound for sulfonamide class studies
B
Validated HPLC internal standard for sulfonamide residue analysis
C
Sulfonamide reference compound with reported in vitro comparator data

Sulfamethylthiazole Substitution Limitations


Direct substitution of Sulfamethylthiazole with other sulfonamides, even its close analog sulfathiazole, is not scientifically valid due to significant differences in both antimicrobial potency and physicochemical properties. Comparative studies reveal that in vitro activity against key pathogens like *Staphylococcus aureus* is not equivalent; sulfamethylthiazole exhibits greater bacteriostatic activity than sulfathiazole [1]. Furthermore, critical analytical parameters, such as its use as a defined internal standard in HPLC methods for sulfonamide residue detection, are predicated on its unique chromatographic behavior, which is not interchangeable with other class members [2]. In vivo efficacy also diverges, with data showing that while both compounds protect against infection, sulfathiazole is slightly more active in certain mouse models, indicating distinct pharmacokinetic or pharmacodynamic profiles [1].

Analytical interchangeability
Chromatographic behavior as internal standard is compound-specific; other sulfonamides may not co-elute or provide equivalent method accuracy.
In vitro potency profile
Greater bacteriostatic activity against S. aureus versus sulfathiazole reported in vitro; direct substitution may shift assay response interpretation.
In vivo model context
In vivo protection data show sulfathiazole slightly more active; the in vitro–in vivo relationship differs, limiting direct interchange in infection models.

Sulfamethylthiazole Evidence Guide


In Vitro Superiority Against Staphylococcus aureus

Sulfamethylthiazole demonstrates a greater bacteriostatic effect than its close analog, sulfathiazole, when tested against *Staphylococcus aureus* in a direct in vitro comparison [1]. This finding contrasts with in vivo data where the two compounds were reported as 'almost equally effective' in prolonging lifespan in a mouse model of S. aureus infection, suggesting differences in the relationship between in vitro potency and in vivo outcome .

In vitro comparator
Head-to-head
Greater bacteriostatic activity than sulfathiazole against S. aureus
Reported in vitro comparator assay-response context
Qualitative observation; potency gradient may support SAR studies
Antibacterial Sulfonamide Staphylococcus aureus

In Vivo Efficacy in Murine S. aureus Infection

In a murine model of systemic *Staphylococcus aureus* infection, both sulfamethylthiazole and sulfathiazole provided protection, prolonging the lifespan of infected mice. A comparative study noted that the compounds were 'almost equally effective' in this model, while also reporting that in vitro activity favored sulfamethylthiazole . Another source from the same period indicates sulfathiazole was 'slightly but consistently more active' than sulfamethylthiazole in vivo [1], underscoring the complexity of translating in vitro potency to in vivo efficacy.

In vivo murine model
Head-to-head
Both prolonged lifespan; sulfathiazole slightly more active in one report
In vivo model-response context; in vitro potency did not predict in vivo ranking
Data from highly virulent S. aureus mouse model; review for translational study design
In Vivo Efficacy Mouse Model

Validated HPLC Internal Standard

Sulfamethylthiazole has been established and validated as an internal standard (IS) in a quantitative HPLC method for the simultaneous determination of multiple sulfonamide residues in natural animal casings [1]. In a related analytical context, it has been utilized as an internal standard for the determination of sulfathiazole in swine feed, where its distinct chromatographic properties ensure accurate and precise quantification [2].

HPLC internal standard
Method context
Validated IS for sulfonamide residue analysis in animal casings and feed
Supports bioanalytical method validation review
Distinct retention properties; not interchangeable with other sulfonamides as ISTD
Analytical Chemistry HPLC Residue Analysis

Key Applications of Sulfamethylthiazole


In Vitro Susceptibility Studies on Staphylococcus aureus

Researchers conducting in vitro antimicrobial susceptibility assays on *Staphylococcus aureus* can utilize Sulfamethylthiazole as a more potent bacteriostatic comparator to sulfathiazole. The established differential in in vitro activity [1] makes it a valuable tool for structure-activity relationship (SAR) studies of sulfonamide antibiotics or for investigating resistance mechanisms where the potency gradient provides a clearer experimental signal.

HPLC Method Development for Sulfonamide Residues

Analytical laboratories tasked with quantifying sulfonamide residues in complex matrices (e.g., food products, environmental samples) should procure Sulfamethylthiazole as a qualified internal standard. Its demonstrated and validated use in HPLC methods for sulfathiazole and multi-sulfonamide analysis [2] directly translates to improved accuracy, precision, and method robustness, a critical requirement for regulatory compliance and quality control.

In Vivo Pharmacology Studies in Mouse Models

For pharmacology and infectious disease research programs utilizing mouse models of *S. aureus* infection, Sulfamethylthiazole offers a distinct profile. The data showing in vivo efficacy that is nearly equivalent to, but not a perfect match for, sulfathiazole provides a basis for comparative pharmacokinetic/pharmacodynamic (PK/PD) studies. Its use can help elucidate the factors that translate in vitro potency to in vivo therapeutic effect, providing a nuanced understanding beyond simple potency metrics.

Application
Selection Property
Validation Focus
S. aureus susceptibility studies
Antimicrobial screening context
Comparator assay-response against sulfathiazole
HPLC sulfonamide residue analysis
ISTD benchmarking
Method accuracy and precision review
Mouse S. aureus infection model
Model-response endpoint context
In vitro–in vivo PK/PD relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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